Bromoethane-1,1-d2
Overview
Description
Bromoethane-1,1-d2, also known as ethyl-1,1-d2 bromide, is a deuterated form of bromoethane. It is a colorless, flammable liquid with a sweet odor. The compound is used in various scientific research applications due to its unique isotopic properties .
Preparation Methods
Bromoethane-1,1-d2 can be synthesized through several methods. One common synthetic route involves the bromination of ethane-1,1-d2. The reaction typically requires a brominating agent such as bromine (Br2) and a catalyst to facilitate the reaction. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained .
In industrial production, this compound is produced by the bromination of deuterated ethane under controlled conditions. The process involves the use of bromine and a catalyst, with the reaction being carried out in a reactor designed to handle the specific requirements of the reaction .
Chemical Reactions Analysis
Bromoethane-1,1-d2 undergoes various chemical reactions, including:
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Substitution Reactions: : this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN). The major products formed depend on the nucleophile used .
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Elimination Reactions: : The compound can also undergo elimination reactions to form alkenes. These reactions typically require a strong base such as potassium tert-butoxide (KOtBu) and are carried out under elevated temperatures .
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Oxidation and Reduction Reactions: : this compound can be oxidized to form corresponding alcohols or reduced to form ethane-1,1-d2. Common oxidizing agents include potassium permanganate (KMnO4), while reducing agents include lithium aluminum hydride (LiAlH4) .
Scientific Research Applications
Bromoethane-1,1-d2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
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Chemistry: : It is used as a reagent in organic synthesis and as a precursor for the synthesis of other deuterated compounds .
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Biology: : The compound is used in metabolic studies to trace the pathways of biochemical reactions involving ethyl groups .
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Medicine: : this compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing ethyl groups .
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Industry: : It is used in the production of deuterated solvents and other specialty chemicals .
Mechanism of Action
The mechanism of action of bromoethane-1,1-d2 involves its interaction with nucleophiles in substitution reactions or bases in elimination reactions. The deuterium atoms in the compound can influence the reaction kinetics and mechanisms due to the isotope effect. This makes this compound a valuable tool in studying reaction mechanisms and pathways .
Comparison with Similar Compounds
Bromoethane-1,1-d2 can be compared with other deuterated and non-deuterated bromoethanes:
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Bromoethane: : The non-deuterated form, which is more commonly used but lacks the isotopic labeling benefits of this compound .
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Bromoethane-d5: : Another deuterated form with five deuterium atoms, used for different isotopic labeling studies .
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Iodoethane-1,1-d2: : A similar compound where the bromine atom is replaced by iodine, offering different reactivity and applications .
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical reactions and pathways .
Properties
IUPAC Name |
1-bromo-1,1-dideuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477788 | |
Record name | Bromoethane-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-84-4 | |
Record name | Bromoethane-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3652-84-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the Raman spectrum of 1-Chloro-2-Bromoethane-1,1-d2?
A1: Raman spectroscopy provides valuable information about the vibrational modes of molecules, which are directly related to their structure and chemical bonds. By analyzing the Raman spectrum of 1-Chloro-2-Bromoethane-1,1-d2, researchers can gain insights into:
- Molecular Conformation: The presence and intensity of specific peaks in the Raman spectrum can reveal different conformations of the molecule due to internal rotation around the C-C bond. []
- Isotopic Substitution Effects: The introduction of deuterium (d2) atoms in place of hydrogen leads to shifts in vibrational frequencies, providing information about the specific bonds and functional groups involved. []
- Liquid-Phase Behavior: The Raman spectrum can also shed light on intermolecular interactions and dynamics within the liquid phase of 1-Chloro-2-Bromoethane-1,1-d2. []
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